3alpha,12alpha-Dihydroxy-7-oxo-5beta-cholanic acid
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Overview
Description
3,12-Dihydroxy-7-oxocholan-24-oic acid is a bile acid derivative with the molecular formula C24H38O5 . It is a member of the cholanoic acid family and is structurally characterized by the presence of hydroxyl groups at positions 3 and 12, and a keto group at position 7 on the cholan-24-oic acid backbone . This compound is significant in various biological processes and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dihydroxy-7-oxocholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method includes the selective oxidation of the 7-hydroxy group to a keto group while preserving the hydroxyl groups at positions 3 and 12 . This can be achieved using reagents such as Jones reagent (chromic acid in acetone) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods
Industrial production of 3,12-Dihydroxy-7-oxocholan-24-oic acid may involve biotransformation processes using microbial enzymes that selectively oxidize specific hydroxyl groups on bile acid substrates . These biocatalytic methods are advantageous due to their specificity and environmentally friendly nature compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
3,12-Dihydroxy-7-oxocholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl groups to keto groups, forming more oxidized derivatives.
Reduction: Reduction of the keto group at position 7 can yield 3,12-dihydroxy-7-hydroxycholanoic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 3,12-Dioxo-7-oxocholan-24-oic acid.
Reduction: 3,12-Dihydroxy-7-hydroxycholanoic acid.
Substitution: Various esters and ethers of 3,12-Dihydroxy-7-oxocholan-24-oic acid.
Scientific Research Applications
3,12-Dihydroxy-7-oxocholan-24-oic acid has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 3,12-Dihydroxy-7-oxocholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for the farnesoid X receptor (FXR), regulating the expression of genes involved in bile acid synthesis and transport. Additionally, it modulates the activity of enzymes such as cholesterol 7α-hydroxylase (CYP7A1), influencing cholesterol and bile acid homeostasis.
Comparison with Similar Compounds
Similar Compounds
Cholic acid: 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid.
Chenodeoxycholic acid: 3α,7α-Dihydroxy-5β-cholan-24-oic acid.
Deoxycholic acid: 3α,12α-Dihydroxy-5β-cholan-24-oic acid.
Uniqueness
3,12-Dihydroxy-7-oxocholan-24-oic acid is unique due to the presence of a keto group at position 7, which imparts distinct chemical and biological properties compared to other bile acids. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C24H38O5 |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15?,16?,17?,18?,20?,22?,23-,24+/m0/s1 |
InChI Key |
RHCPKKNRWFXMAT-WTROAPSFSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(=O)CC4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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